1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique substitution pattern, which includes a carboxylic acid group and a dimethylaminoethyl group.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the dimethylaminoethyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has a similar pyrrole ring structure but different substituents, leading to distinct chemical and biological properties.
5-Formyl-1H-pyrrole-2-carboxylic acid: This compound features a formyl group instead of a dimethylaminoethyl group, resulting in different reactivity and applications.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives:
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-[1-(dimethylamino)ethyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(11(2)3)7-4-5-8(10-7)9(12)13/h4-6,10H,1-3H3,(H,12,13) |
InChI Key |
GGWZKFMMKTWUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(N1)C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.